Cas no 1805435-71-5 (Methyl 3-bromo-4-(difluoromethyl)-5-methylpyridine-2-carboxylate)
Methyl 3-bromo-4-(difluoromethyl)-5-methylpyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-bromo-4-(difluoromethyl)-5-methylpyridine-2-carboxylate
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- Inchi: 1S/C9H8BrF2NO2/c1-4-3-13-7(9(14)15-2)6(10)5(4)8(11)12/h3,8H,1-2H3
- InChI Key: WZGHJVOQRYNEDR-UHFFFAOYSA-N
- SMILES: BrC1C(C(=O)OC)=NC=C(C)C=1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 240
- XLogP3: 2.7
- Topological Polar Surface Area: 39.2
Methyl 3-bromo-4-(difluoromethyl)-5-methylpyridine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029059012-1g |
Methyl 3-bromo-4-(difluoromethyl)-5-methylpyridine-2-carboxylate |
1805435-71-5 | 97% | 1g |
$1,490.00 | 2022-04-01 |
Methyl 3-bromo-4-(difluoromethyl)-5-methylpyridine-2-carboxylate Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on Methyl 3-bromo-4-(difluoromethyl)-5-methylpyridine-2-carboxylate
Research Brief on Methyl 3-bromo-4-(difluoromethyl)-5-methylpyridine-2-carboxylate (CAS: 1805435-71-5)
Methyl 3-bromo-4-(difluoromethyl)-5-methylpyridine-2-carboxylate (CAS: 1805435-71-5) is a specialized pyridine derivative that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting kinase inhibition and other therapeutic pathways. Recent studies have highlighted its potential in the development of novel anticancer and anti-inflammatory agents, making it a subject of intense research interest.
The structural features of this compound, including the bromo and difluoromethyl substituents, contribute to its reactivity and versatility in organic synthesis. Researchers have utilized it as a building block for the construction of complex heterocyclic frameworks, which are often found in pharmacologically active compounds. Its role in the synthesis of kinase inhibitors, such as those targeting EGFR and BRAF, has been particularly noteworthy, with several preclinical studies demonstrating promising results.
Recent advancements in the application of Methyl 3-bromo-4-(difluoromethyl)-5-methylpyridine-2-carboxylate include its use in the development of PROTACs (Proteolysis Targeting Chimeras). These bifunctional molecules are designed to degrade specific disease-causing proteins, offering a novel therapeutic strategy for conditions like cancer and neurodegenerative diseases. The compound's ability to act as a linker or warhead in these constructs has been explored in multiple studies, with some showing enhanced efficacy and selectivity compared to traditional small-molecule inhibitors.
In addition to its therapeutic potential, the compound has also been investigated for its physicochemical properties and stability under various conditions. Studies have focused on optimizing its synthesis to improve yield and purity, which are critical for large-scale pharmaceutical production. Recent publications have reported novel catalytic methods for its preparation, including palladium-catalyzed cross-coupling reactions, which offer higher efficiency and reduced environmental impact compared to traditional methods.
Looking ahead, the continued exploration of Methyl 3-bromo-4-(difluoromethyl)-5-methylpyridine-2-carboxylate is expected to yield further insights into its applications in drug discovery. Ongoing research aims to expand its utility in the design of next-generation therapeutics, particularly in areas such as targeted protein degradation and precision medicine. As the field advances, this compound is likely to remain a valuable tool for chemists and pharmacologists alike.
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